molecular formula C2H6O2<br>HOCH2CH2OH B042446 1,2-Ethanediol CAS No. 107-21-1

1,2-Ethanediol

Cat. No.: B042446
CAS No.: 107-21-1
M. Wt: 62.07 g/mol
InChI Key: LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Ethanediol, also known as Ethylene glycol, is a simple organic compound that primarily targets enzymes in the body . It is used as a raw material in the manufacture of polyester fibers and for antifreeze formulations .

Mode of Action

This compound interacts with its targets through oxidation and reduction reactions . For instance, in the presence of NAD+ and NADPH as cofactors, ®-carbonyl reductase (RCR) catalyzes the oxidization of ®-1,2-Ethanediol to 2-hydroxyacetophenone (HAP), and NADPH-dependent (S)-carbonyl reductase (SCR) catalyzes the reduction of HAP .

Biochemical Pathways

The biochemical pathways of this compound involve the conversion of ®-1,2-Ethanediol to (S)-1,2-Ethanediol through a series of redox reactions . The process includes the oxidation of ®-1,2-Ethanediol to 2-hydroxyacetophenone (HAP) by NAD±linked ®-carbonyl reductase (RCR), followed by the reduction of HAP to (S)-1,2-Ethanediol by NADPH-dependent (S)-carbonyl reductase (SCR) .

Pharmacokinetics

It is known that it is a small, polar molecule that is likely to be rapidly absorbed and distributed throughout the body . It is soluble in water, which suggests it could be excreted in the urine .

Result of Action

The result of this compound’s action is the production of (S)-1,2-Ethanediol from the ®-enantiomer . This compound is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of reaction can increase with elevated temperatures . Additionally, the presence of other substances, such as xylan, can enhance the regeneration of cofactors, thereby improving the efficiency of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Macrogol is synthesized through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of an initiator, typically a hydroxyl compound . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight and properties of the polymer.

Industrial Production Methods

In industrial settings, macrogol is produced in large-scale reactors where ethylene oxide is polymerized under controlled conditions. The process involves the use of catalysts and initiators to regulate the polymerization reaction. The resulting polymer is then purified and processed into various forms, such as powders, liquids, or gels, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

Macrogol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the polymer chain .

Common Reagents and Conditions

    Oxidation: Macrogol can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of macrogol can lead to the formation of carboxylic acids, while substitution reactions can introduce functional groups such as amines or esters .

Scientific Research Applications

Macrogol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Macrogol

Macrogol is unique due to its high molecular weight and non-absorbable nature, which allows it to act effectively as an osmotic laxative without significant systemic absorption. It is also well-tolerated and has a favorable safety profile compared to other laxatives .

Properties

IUPAC Name

ethane-1,2-diol
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InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Canonical SMILES

C(CO)O
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Molecular Formula

C2H6O2, HOCH2CH2OH, CH2OHCH2OH
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Related CAS

25322-68-3
Record name Polyethylene glycol
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DSSTOX Substance ID

DTXSID8020597
Record name Ethylene glycol
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Molecular Weight

62.07 g/mol
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Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
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Boiling Point

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F
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Flash Point

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible
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Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11
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Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14
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Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg
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Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.
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Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

CAS No.

107-21-1, 37225-26-6, 25322-68-3
Record name ETHYLENE GLYCOL
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Melting Point

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F
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Retrosynthesis Analysis

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Reactant of Route 1
1,2-Ethanediol
Reactant of Route 2
1,2-Ethanediol
Reactant of Route 3
1,2-Ethanediol
Reactant of Route 4
1,2-Ethanediol
Reactant of Route 5
1,2-Ethanediol
Reactant of Route 6
1,2-Ethanediol

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